4-Hexyne-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

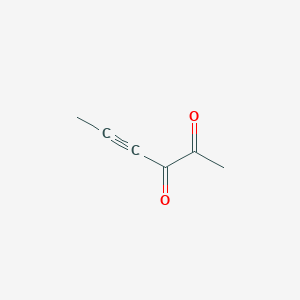

4-Hexyne-2,3-dione (CAS: 159146-89-1) is a linear diketone with the molecular formula C₆H₆O₂ and a molecular weight of 110.11 g/mol . Its structure features two adjacent ketone groups (at positions 2 and 3) and an alkyne moiety at position 4 (hex-4-yne backbone), making it a unique combination of electrophilic (ketones) and unsaturated (alkyne) functionalities.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Laureth-4 se sintetiza a través de un proceso conocido como etoxilación, donde se agrega óxido de etileno al alcohol laurílico. La reacción implica los siguientes pasos:

Etoxilación: El alcohol laurílico reacciona con óxido de etileno en presencia de un catalizador para formar laureth-4.

Purificación: El producto resultante se purifica para eliminar cualquier óxido de etileno no reaccionado y otras impurezas.

Métodos de Producción Industrial: En entornos industriales, laureth-4 se produce en reactores a gran escala donde el proceso de etoxilación se controla cuidadosamente para garantizar la calidad constante del producto. La reacción se monitorea para la temperatura, la presión y la proporción de reactivos para lograr el grado deseado de etoxilación .

Análisis De Reacciones Químicas

Tipos de Reacciones: Laureth-4 principalmente experimenta los siguientes tipos de reacciones:

Oxidación: Laureth-4 puede oxidarse para formar varios productos de oxidación, dependiendo de las condiciones de reacción.

Sustitución: Puede sufrir reacciones de sustitución donde los grupos etoxilato son reemplazados por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos o agentes alquilantes en condiciones controladas.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados etoxilados y productos de oxidación, que se pueden utilizar posteriormente en diferentes aplicaciones .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Hexyne-2,3-dione has garnered attention for its potential in drug development. Its structural features allow it to act as a versatile building block in the synthesis of biologically active compounds.

- Antiviral Activity : Recent studies have indicated that derivatives of this compound exhibit antiviral properties. For instance, research focusing on azo-anchored derivatives demonstrated significant inhibitory action against the main protease of SARS-CoV-2, suggesting potential applications in developing treatments for COVID-19 .

- Cytotoxicity Studies : The cytotoxic effects of compounds derived from this compound have been evaluated against various cancer cell lines. These studies often reveal a favorable safety profile, indicating that such derivatives could be developed into chemotherapeutic agents with reduced toxicity .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its reactive functional groups.

- Synthesis of Complex Molecules : this compound can be utilized to synthesize complex organic molecules through various reaction pathways, including cyclization and functionalization reactions. For example, it can participate in Diels-Alder reactions to form polycyclic structures that are valuable in pharmaceuticals and agrochemicals .

- Building Block for Heterocycles : It is often employed as a precursor for synthesizing heterocyclic compounds. The reactivity of the diketone allows for the formation of various nitrogen-containing heterocycles that are essential in medicinal chemistry .

Material Science

In addition to its applications in chemistry and medicine, this compound is also explored for its utility in material science.

- Polymer Chemistry : The compound can be used as a monomer or crosslinking agent in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength .

- Nanomaterials : Research has indicated that derivatives of this compound can be used to create nanostructured materials with unique optical and electronic properties. These materials have potential applications in sensors and electronic devices .

Case Study 1: Antiviral Compound Development

A study synthesized a series of azo-anchored derivatives from this compound and evaluated their efficacy against SARS-CoV-2. Molecular docking studies indicated that some derivatives had higher binding affinities than existing antiviral drugs like Remdesivir and Paxlovid. This highlights the compound's potential as a lead structure for antiviral drug development.

Case Study 2: Synthesis of Heterocycles

In another research effort, this compound was used to synthesize a variety of heterocyclic compounds through cyclization reactions. These compounds were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and demonstrating the versatility of this compound as a synthetic precursor.

Mecanismo De Acción

Laureth-4 ejerce sus efectos principalmente a través de sus propiedades surfactantes. Reduce la tensión superficial entre dos sustancias, como el aceite y el agua, permitiendo que se mezclen más fácilmente. Esto se logra a través de la alineación de las moléculas de laureth-4 en la interfaz, con el extremo hidrofílico (que atrae el agua) interactuando con el agua y el extremo hidrofóbico (que atrae el aceite) interactuando con el aceite . Este mecanismo permite la formación de emulsiones y dispersiones estables.

Comparación Con Compuestos Similares

Structural Comparison

Key structural differences between 4-Hexyne-2,3-dione and analogous diones include:

- Linear vs. Cyclic Backbones : Unlike cyclic diones (e.g., piperazine-2,3-dione , indoline-2,3-dione ), this compound adopts a linear conformation, which reduces steric hindrance and enhances flexibility.

- Functional Groups : The alkyne group distinguishes it from methyl-substituted diones (e.g., 5-Methyl-2,3-hexanedione ) or aromatic derivatives (e.g., 4-Methoxy-indoline-2,3-dione ).

- Substituent Effects : Piperazine-2,3-dione derivatives incorporate aromatic or alkyl substituents on nitrogen atoms , whereas this compound lacks heteroatoms, focusing reactivity on its diketone and alkyne motifs.

Physicochemical Properties

*Estimated based on methyl group contribution.

†Derived from ClogP improvements over piperazine .

‡Predicted due to aromatic and methoxy groups.

Reactivity Profiles

- This compound : The alkyne enables click chemistry (e.g., Huisgen cycloaddition), while ketones participate in nucleophilic additions or condensations.

- Cyclic Diones : Piperazine-2,3-dione derivatives undergo ring-opening reactions or amide bond modifications , and indoline-2,3-diones exhibit redox activity due to conjugated carbonyls .

- 5-Methyl-2,3-hexanedione : Lacks alkyne reactivity but contributes to Maillard reactions in food chemistry .

Research Findings and Case Studies

- Piperazine-2,3-dione Derivatives : Exhibited 2–3× higher lipophilicity (ClogP) than piperazine, with 50–70% inhibition of Enterobius vermicularis and Fasciola hepatica at 100 µg/mL .

- Indoline-2,3-diones : Demonstrated Kis2 = 42 nM (σ2 affinity) and selectivity ratios >72 over σ1 receptors, attributed to the carbonyl group .

- Isoindole-1,3-dione Analogues: Showed 57 mM inhibitory activity against Mycobacterium tuberculosis gyrase, comparable to novobiocin .

- 5-Methyl-2,3-hexanedione: Identified via GC-MS as a key flavor compound in roasted coffee, contributing to caramel and buttery notes .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Hexyne-2,3-dione in a laboratory setting?

- Methodological Answer : Synthesis of α,β-acetylenic diones like this compound typically involves oxidative coupling of terminal alkynes with diketones. For example, copper(I)-catalyzed Glaser-Hay coupling can be adapted for alkyne-dione systems. Post-synthesis, purification via column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical to isolate the compound. Structural validation should employ 1H-NMR, 13C-NMR, and IR spectroscopy to confirm the alkyne and diketone functionalities .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : As a highly reactive diketone with an alkyne moiety, this compound requires storage in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or polymerization. Safety protocols include using explosion-proof refrigerators, grounding equipment to avoid static discharge, and wearing nitrile gloves and protective eyewear. Refer to analogous dione safety data sheets (e.g., 3,4-dihydro-2H-pyran) for hazard mitigation strategies, including fire suppression using dry chemical extinguishers .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identify the alkyne C≡C stretch (~2100–2260 cm−1) and diketone C=O stretches (~1700–1750 cm−1).

- NMR : 1H-NMR detects protons adjacent to the diketone (δ 2.5–3.5 ppm), while 13C-NMR confirms sp-hybridized carbons (δ 70–100 ppm for alkynes) and carbonyl carbons (δ 190–210 ppm).

- X-ray Crystallography : For unambiguous structural determination, use programs like SHELXL or OLEX2 to refine crystal structures, leveraging high-resolution data to resolve potential disorder in the alkyne-dione system .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, focusing on frontier molecular orbitals to predict sites for nucleophilic/electrophilic attack. For example, the electron-deficient diketone may act as a dienophile in Diels-Alder reactions, while the alkyne could participate in cycloadditions. Validate computational results with experimental kinetics (e.g., monitoring reaction progress via HPLC) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar diones?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) require systematic analysis:

- Structural Analog Comparison : Compare this compound with indoline-2,3-dione derivatives, assessing substituent effects on activity .

- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate variables.

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, identifying outliers or confounding factors .

Q. How can this compound be integrated into organocatalytic systems for asymmetric synthesis?

- Methodological Answer : The diketone’s electrophilic carbonyl groups can activate substrates in enamine or iminium catalysis. For instance, in Michael additions, this compound may serve as a dual activator and chiral template. Optimize enantioselectivity by screening chiral amines (e.g., proline derivatives) as co-catalysts and analyzing ee values via chiral HPLC .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to study the stability of this compound under varying conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/vis) for 1–4 weeks. Monitor degradation via TLC and LC-MS.

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life at standard storage conditions.

- Hazard Analysis : Cross-reference decomposition products with safety databases (e.g., EC-NO. 203-810-4) to identify toxic byproducts .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Methodological Answer : Challenges include:

Propiedades

Número CAS |

159146-89-1 |

|---|---|

Fórmula molecular |

C6H6O2 |

Peso molecular |

110.11 g/mol |

Nombre IUPAC |

hex-4-yne-2,3-dione |

InChI |

InChI=1S/C6H6O2/c1-3-4-6(8)5(2)7/h1-2H3 |

Clave InChI |

SDWIGJDORAFEGT-UHFFFAOYSA-N |

SMILES |

CC#CC(=O)C(=O)C |

SMILES canónico |

CC#CC(=O)C(=O)C |

Sinónimos |

4-Hexyne-2,3-dione (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.